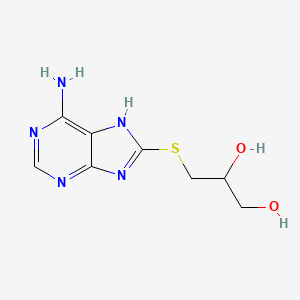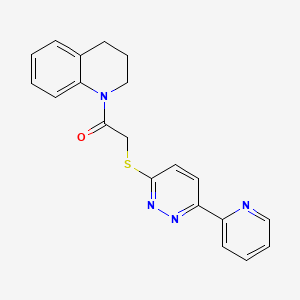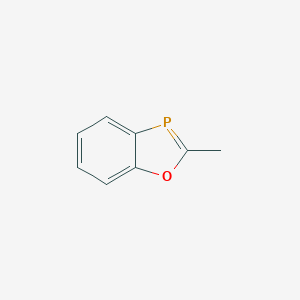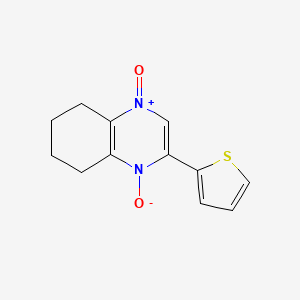
3-((6-amino-9H-purin-8-yl)thio)propane-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((6-amino-9H-purin-8-yl)thio)propane-1,2-diol is a chemical compound with the molecular formula C8H11N5O2S It is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry, particularly in the structure of DNA and RNA
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-((6-amino-9H-purin-8-yl)thio)propane-1,2-diol typically involves the reaction of 6-amino-9H-purine with a suitable thiol compound under controlled conditions. One common method involves the use of 1,2-dihydroxypropane as a starting material, which is then reacted with 6-amino-9H-purine-8-thiol in the presence of a base such as sodium hydroxide. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving the use of advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions, including temperature, pressure, and solvent choice, would be carefully controlled to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
3-((6-amino-9H-purin-8-yl)thio)propane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfoxides, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The amino and thiol groups in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in aqueous or organic solvents at moderate temperatures.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in anhydrous solvents under inert atmosphere conditions.
Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides or acyl chlorides, with the reactions conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or disulfides, while substitution reactions can produce a variety of alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
3-((6-amino-9H-purin-8-yl)thio)propane-1,2-diol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential role in biochemical pathways and its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing into its potential therapeutic applications, including as an antiviral or anticancer agent.
Industry: It may be used in the development of new materials with specific properties, such as enhanced conductivity or catalytic activity.
Mecanismo De Acción
The mechanism of action of 3-((6-amino-9H-purin-8-yl)thio)propane-1,2-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. For example, it may act as an inhibitor of certain enzymes involved in nucleotide metabolism, thereby affecting cellular processes such as DNA replication and repair.
Comparación Con Compuestos Similares
Similar Compounds
3-(6-amino-2-fluoro-9H-purin-9-yl)propane-1,2-diol: This compound is similar in structure but contains a fluorine atom, which can significantly alter its chemical properties and biological activity.
N6-(2-hydroxyethyl)adenosine: Another related compound, which has a hydroxyethyl group attached to the purine ring, affecting its solubility and reactivity.
Uniqueness
3-((6-amino-9H-purin-8-yl)thio)propane-1,2-diol is unique due to the presence of both amino and thiol groups, which provide a versatile platform for chemical modifications. This dual functionality allows for a wide range of reactions and applications, making it a valuable compound in scientific research and industrial applications.
Propiedades
Número CAS |
304444-50-6 |
|---|---|
Fórmula molecular |
C8H11N5O2S |
Peso molecular |
241.27 g/mol |
Nombre IUPAC |
3-[(6-amino-7H-purin-8-yl)sulfanyl]propane-1,2-diol |
InChI |
InChI=1S/C8H11N5O2S/c9-6-5-7(11-3-10-6)13-8(12-5)16-2-4(15)1-14/h3-4,14-15H,1-2H2,(H3,9,10,11,12,13) |
Clave InChI |
XJVOSYMOSHKGQT-UHFFFAOYSA-N |
SMILES canónico |
C1=NC(=C2C(=N1)N=C(N2)SCC(CO)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-methylphenyl)-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbothioamide](/img/structure/B14141886.png)
![(5E)-5-(2-methylbenzylidene)-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B14141892.png)


![(3'-Formyl-[1,1'-biphenyl]-3-yl)boronic acid](/img/structure/B14141907.png)

![N-[2-(tert-butylsulfanyl)ethyl]-N~2~-(2,3-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B14141921.png)
![N-{4-[(E)-phenyldiazenyl]phenyl}tetrahydrofuran-2-carboxamide](/img/structure/B14141923.png)



![Di-tert-butyl(2'-isopropyl-[1,1'-biphenyl]-2-yl)phosphane](/img/structure/B14141945.png)
![5-[(4-Fluoroanilino)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B14141953.png)
![[4-[2-(4-Propylphenyl)ethynyl]phenyl] prop-2-enoate](/img/structure/B14141958.png)
